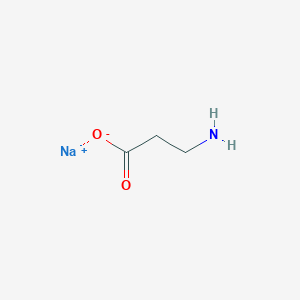
(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid
Overview
Description
(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid is a compound that features an imidazole ring, a common structure in many biologically active molecules. The imidazole ring is a five-membered planar ring that contains two nitrogen atoms at non-adjacent positions. This compound also contains an amino acid moiety, suggesting it could be an intermediate or a product in the synthesis of peptide-like structures. The presence of the benzyl group indicates potential for interactions with aromatic systems, which could be relevant in binding to biological targets.
Synthesis Analysis
The synthesis of related imidazole-containing compounds has been reported in the literature. For instance, a method for synthesizing 3-(5-amino-4-cyano-1H-imidazol-1-yl)-4-substituted benzoic acids involves intramolecular cyclization of dicyano-vinyl amino derivatives in the presence of a base . Although this method does not directly apply to the synthesis of (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid, it provides insight into the types of reactions that could be used to construct the imidazole ring system with amino acid functionalities.
Molecular Structure Analysis
The molecular structure of (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid would likely exhibit features such as hydrogen bonding due to the presence of amino groups, and pi-stacking interactions due to the benzyl group. The stereochemistry at the chiral center is specified as (S), which would influence the molecule's interaction with chiral environments, such as enzyme active sites or chiral receptors.
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions. They can act as nucleophiles, electrophiles, or even as ligands in coordination chemistry. The amino group in the propanoic acid moiety could be involved in the formation of amide bonds, potentially leading to peptide or peptidomimetic structures. The benzyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid would be influenced by its functional groups. The compound is likely to be solid at room temperature and may exhibit moderate solubility in water due to the presence of the amino and carboxylic acid groups. The imidazole ring could contribute to the compound's basicity, while the carboxylic acid group would confer acidity. The compound's optical activity is due to the (S)-configuration at the chiral center.
The provided papers do not directly discuss the compound but offer a background on the synthesis and properties of related imidazole-containing compounds [1-3]. These insights can be used to infer potential synthetic routes, reactivity, and properties of (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid.
Scientific Research Applications
Novel Therapeutic Agents
Antioxidant and Anti-inflammatory Agents : Research focused on the synthesis of benzofused thiazole derivatives has highlighted their potential as novel antioxidant and anti-inflammatory agents. These compounds demonstrated significant activity against reactive species and were evaluated through molecular docking studies to determine their binding efficacy at anti-inflammatory active sites (Raut et al., 2020).
Antitumor Activity : Imidazole derivatives have been reviewed for their antitumor activity. Certain derivatives have progressed through preclinical testing, showcasing the potential of imidazole-based structures in developing new antitumor drugs (Iradyan et al., 2009).
Biochemical and Pharmacological Insights
Neuroprotective Properties : The compound YM872, an AMPA receptor antagonist with a core imidazole structure, has shown neuroprotective properties in models of cerebral ischemia. This suggests the potential utility of imidazole-based compounds in treating acute neurological conditions (Takahashi et al., 2006).
Chemical Synthesis and Structural Properties : Research on substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones indicates the versatility of imidazole and similar compounds in synthesizing a wide range of heterocyclic structures with potential biological applications (Issac et al., 1996).
Potential Applications and Significance
- Biomedical Application of Branched Polymers : The review on branched polymers based on poly(amino acids) for biomedical applications highlights the significance of amino acid-derived structures in developing drug and gene delivery systems, showcasing their potential in therapeutic applications (Thompson & Scholz, 2021).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-12(13(17)18)6-11-8-16(9-15-11)7-10-4-2-1-3-5-10/h1-5,8-9,12H,6-7,14H2,(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXSWQMJOZUQKY-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31534-22-2 | |
| Record name | L-Histidine, 1-(phenylmethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31534-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30185435 | |
| Record name | Poly(1-benzylhistidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid | |
CAS RN |
16832-24-9, 31534-22-2 | |
| Record name | 1-(Phenylmethyl)-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16832-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(1-benzylhistidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)
